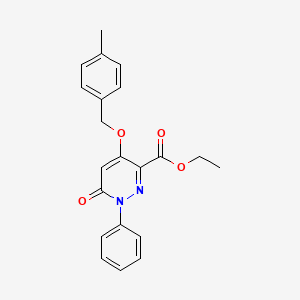

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(4-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-11-9-15(2)10-12-16)13-19(24)23(22-20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBPJHSMITLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution Reactions: The pyridazine ring is then subjected to substitution reactions to introduce the phenyl and ethyl groups.

Esterification: The carboxylate group is introduced through esterification reactions involving ethyl alcohol.

Introduction of the Benzyl Group: The 4-methylbenzyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research has indicated that derivatives of dihydropyridazine compounds exhibit antitumor properties. Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Antimicrobial Properties:

The compound has also been evaluated for antimicrobial activity. Studies demonstrate that certain dihydropyridazine derivatives possess significant antibacterial and antifungal properties. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .

Analgesic and Anti-inflammatory Effects:

Preliminary investigations suggest that this compound may exhibit analgesic and anti-inflammatory effects. Research into related compounds indicates that they can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory diseases .

Material Science

Polymer Chemistry:

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can serve as a building block in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial applications .

Nanocomposites:

The compound's ability to form stable complexes with nanoparticles has been explored, leading to the development of nanocomposites with improved electrical and thermal conductivity. These materials are valuable in electronics and energy storage systems .

Agricultural Chemistry

Pesticidal Activity:

Research indicates that dihydropyridazine derivatives can exhibit pesticidal properties. Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has shown potential as an insecticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms .

Plant Growth Regulators:

There is ongoing research into the use of this compound as a plant growth regulator. Its effects on plant metabolism could enhance growth rates or resistance to environmental stressors, presenting opportunities for agricultural innovation .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibition of cancer cell proliferation |

| Antimicrobial Properties | Effective against bacteria and fungi | |

| Analgesic and Anti-inflammatory Effects | Relief from pain and inflammation | |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

| Nanocomposites | Improved electrical and thermal conductivity | |

| Agricultural Chemistry | Pesticidal Activity | Targeted pest control |

| Plant Growth Regulators | Enhanced growth rates and stress resistance |

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aryl Group Variations

- Target Compound : 1-Phenyl group with a 4-((4-methylbenzyl)oxy) substituent.

- Analog 1 (12b): 1-(3-Chlorophenyl) group with a 5-cyano and 4-methyl substituent. This derivative exhibits moderate yield (63%) and a low melting point (109–110°C), attributed to the electron-withdrawing chlorine atom and planar aromatic system .

- Analog 2 (12c) : 1-(3-Trifluoromethylphenyl) group. The strong electron-withdrawing CF₃ group reduces yield (52%) and lowers melting point (106–110°C), likely due to increased steric hindrance .

- Analog 3 (12g) : 1-(4-Trifluoromethylphenyl) group. The para-CF₃ substitution results in the lowest yield (40%), suggesting positional sensitivity in synthesis .

Functional Group Variations

- Target Compound : Ether-linked 4-methylbenzyloxy group.

- Analog 4 (12d) : 1-(4-Hydroxyphenyl) group. The polar hydroxyl group contributes to a high melting point (220–223°C) and exceptional yield (95%), indicating enhanced crystallinity and stability .

- Analog 5 (12f) : 1-(4-Iodophenyl) group. The bulky iodine atom results in moderate yield (50%) and a melting point of 181–183°C, reflecting weaker intermolecular interactions .

- Butylsulfanyl Derivative (8G-370S) : Replacing the ether group with a sulfur-containing butylsulfanyl moiety (CAS 339031-45-7) reduces polarity, as evidenced by its molecular weight (332.42 g/mol) and lack of reported hazards .

Biological Activity

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is , with a molecular weight of approximately 342.39 g/mol. The compound features a dihydropyridazine core, which is known for its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit notable antimicrobial properties. Preliminary studies suggest that such compounds may inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting essential enzymes.

2. Antioxidant Properties

Dihydropyridazine derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is often measured using assays that evaluate the compound's ability to scavenge free radicals.

3. Enzyme Inhibition

One significant area of interest is the compound's potential to inhibit enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on α-glucosidase, which could lead to reduced glucose absorption and improved blood sugar regulation.

The mechanism of action for Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate likely involves interactions with specific enzymes or receptors. These interactions may modulate biochemical pathways critical for various physiological functions:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit enzymes like α-glucosidase, affecting carbohydrate metabolism. |

| Receptor Interaction | Potential binding to receptors involved in inflammation or immune response modulation. |

| Oxidative Stress Reduction | Antioxidant properties may reduce oxidative damage in cells. |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : A study explored various dihydropyridazine derivatives and found that certain modifications enhanced their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity Assessment : Research demonstrated that dihydropyridazine derivatives possess significant antioxidant activity through various assays, indicating their potential use in preventing oxidative stress-related diseases .

- Enzyme Kinetics : Investigations into enzyme kinetics revealed that some derivatives exhibit mixed-type inhibition against xanthine oxidase, suggesting their potential as therapeutic agents for conditions like gout .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the formation of the dihydropyridazine core. Key intermediates include:

- 4-methylbenzyl-protected hydroxyl groups introduced via nucleophilic substitution or coupling reactions.

- Ethyl esterification at the 3-position using ethyl chloroformate or similar reagents.

Reaction optimization often requires temperature control (e.g., reflux in anhydrous solvents like THF or DMF) and catalysts such as K₂CO₃ or DMAP. Critical intermediates should be purified via column chromatography, and their structures verified by NMR and MS before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyls at ~δ 160–170 ppm) and confirms substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 425.4 for C₂₂H₂₀FN₃O₅) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹ for ester and ketone groups) .

Q. What biological activities have been preliminarily observed for this compound, and what assay methods are used?

Preliminary studies suggest antimicrobial and enzyme inhibitory activity . Standard assays include:

- MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans).

- Kinase inhibition assays using fluorescence-based or radiometric methods to measure IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the reaction yield during the synthesis of this pyridazine derivative?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for the 4-methylbenzyloxy group .

- Catalyst Screening : Test alternatives like DBU or Pd-based catalysts for esterification or coupling steps.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.

Q. What strategies are recommended for resolving contradictions in NMR and mass spectrometry data during structural elucidation?

- 2D NMR Experiments : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping aromatic signals .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra.

- Alternative Ionization Methods : Use ESI-MS instead of EI-MS to reduce fragmentation and confirm molecular ion peaks .

Q. How can computational methods like DFT or molecular docking be applied to predict the biological activity or interaction mechanisms of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding interactions .

- Molecular Docking : Simulate ligand-receptor binding (e.g., with kinase targets) using software like AutoDock Vina. Validate predictions with mutagenesis studies or SPR (Surface Plasmon Resonance) assays .

Q. What approaches are used to investigate the stability and degradation products of this compound under various storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:

- HPLC-PDA : Quantify parent compound loss and identify degradation peaks.

- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed esters or oxidized dihydropyridazine rings) .

- Accelerated Stability Testing : Use ICH guidelines (Q1A) to predict shelf-life under long-term storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.